molecular formula C10H14OS B2432098 5-ethyl-4-methoxy-2-methylbenzene-1-thiol CAS No. 1822988-60-2

5-ethyl-4-methoxy-2-methylbenzene-1-thiol

Cat. No.: B2432098
CAS No.: 1822988-60-2
M. Wt: 182.28
InChI Key: QGAYYZKQAPYMEN-UHFFFAOYSA-N
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Description

5-ethyl-4-methoxy-2-methylbenzene-1-thiol: is an organic compound with the molecular formula C10H14OS It is a derivative of benzenethiol, characterized by the presence of an ethyl group at the 5th position, a methoxy group at the 4th position, and a methyl group at the 2nd position on the benzene ring

Scientific Research Applications

5-ethyl-4-methoxy-2-methylbenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a chemical compound refers to the specific biochemical interaction through which it produces its effect. Unfortunately, the specific mechanism of action for 5-Ethyl-4-methoxy-2-methylbenzenethiol is not available in the retrieved data .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methoxy-2-methylbenzene-1-thiol typically involves the introduction of the thiol group (-SH) onto a pre-functionalized benzene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable thiol precursor reacts with a halogenated aromatic compound under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methoxy-2-methylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzene derivative with a reduced sulfur group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, alkoxides) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding benzene derivatives with reduced sulfur groups.

    Substitution: Various substituted benzene derivatives depending on the nucleophile or electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenethiol: Lacks the ethyl and methyl groups, resulting in different chemical and biological properties.

    2-Methylbenzenethiol: Lacks the methoxy and ethyl groups, leading to variations in reactivity and applications.

    5-Ethyl-2-methylbenzenethiol:

Uniqueness

5-ethyl-4-methoxy-2-methylbenzene-1-thiol is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-ethyl-4-methoxy-2-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-4-8-6-10(12)7(2)5-9(8)11-3/h5-6,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAYYZKQAPYMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C(=C1)S)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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